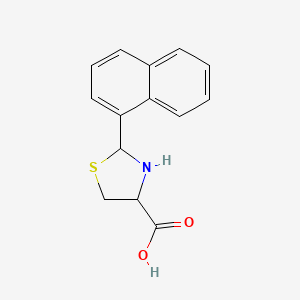

2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid

Description

2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a 1-naphthyl substituent at the 2-position of the heterocyclic ring. This compound belongs to a class of molecules with diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties. The 1-naphthyl group imparts significant steric bulk and aromaticity, influencing its physicochemical behavior and interactions in biological systems. Notably, this compound has been listed as discontinued by CymitQuimica (Ref: 10-F370827), suggesting challenges in synthesis or commercial availability compared to other analogs .

Properties

IUPAC Name |

2-naphthalen-1-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c16-14(17)12-8-18-13(15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13,15H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGHWUWDWJRTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701236990 | |

| Record name | 2-(1-Naphthalenyl)-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701236990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72678-97-8 | |

| Record name | 2-(1-Naphthalenyl)-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72678-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Naphthalenyl)-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701236990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 1-naphthylamine with thioglycolic acid under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazoline derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Aryl Substituents

2-Phenyl Derivatives

- Example: 2-Phenyl-1,3-thiazolidine-4-carboxylic acid (BEN-CYS) Key Differences: The phenyl group is smaller and less hydrophobic than the 1-naphthyl moiety. Activity: Exhibits moderate antimicrobial activity against gram-positive bacteria but is less effective against methicillin-resistant Staphylococcus aureus (MRSA) compared to nitro-substituted analogs .

Nitro-Substituted Derivatives

- Example : 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid

- Key Differences : The electron-withdrawing nitro group enhances reactivity and antibacterial potency.

- Activity : Shows superior MRSA inhibition (zone of inhibition: 22–25 mm) compared to the 1-naphthyl analog, which lacks nitro-group-driven electron effects .

- Applications : Used in antimicrobial cellulose acetate membranes .

Methoxy/Hydroxy-Substituted Derivatives

- Examples: 2-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (65884-40-4) 2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid Key Differences: Methoxy groups improve solubility via polarity, while hydroxy groups enable hydrogen bonding.

Heterocyclic and Complex Substituents

Pyridyl Derivatives

- Example: 2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA) Key Differences: The pyridyl-phosphonooxy group increases polarity, making it suitable for HPLC-based plasma analysis . Applications: Used to study vitamin B6 metabolism due to its adduct formation with cysteine .

Arabino-Tetrahydroxybutyl Derivatives

- Example: 2-(D-Arabino-tetrahydroxybutyl)-1,3-thiazolidine-4-carboxylic acid (CAS 342385-52-8) Key Differences: Multiple hydroxyl groups enhance hydrophilicity, contrasting with the hydrophobic 1-naphthyl analog. Applications: Investigated in cancer research for antiproliferative effects .

Thioxo and Cyclic Analogs

- Example: Raphanusic acid [(4R)-2-thioxo-1,3-thiazolidine-4-carboxylic acid] Key Differences: The thioxo (C=S) group replaces the carbonyl (C=O), altering electronic properties and reactivity. Applications: Formed during glucosinolate breakdown in plants, influencing plant defense mechanisms .

Physicochemical Comparison

*Estimated based on substituent contributions.

Antimicrobial Activity

- Nitro Derivatives : Superior against MRSA (e.g., 2-(4-nitrophenyl) analog, zone: 22–25 mm) due to electron-withdrawing effects .

- 1-Naphthyl Analog: Limited data, but steric bulk may hinder membrane penetration compared to smaller substituents.

Enzyme Inhibition and Antioxidant Effects

- Hydroxy/Methoxy Derivatives: Tyrosinase inhibition (IC~50~: 12–18 µM) via phenolic group interactions .

- Arabino-Tetrahydroxybutyl Analogs: Potential in cancer therapy due to antiproliferative mechanisms .

Biological Activity

2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid is a compound characterized by its unique structure, which combines a naphthalene ring with a thiazolidine ring and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.

The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution. These reactions can lead to the formation of derivatives that may exhibit enhanced biological activities.

The biological activity of 2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets. It can inhibit enzyme activity by binding to active sites or allosteric sites on enzymes, affecting metabolic pathways and cellular signaling processes.

Antioxidant Activity

Research indicates that thiazolidine derivatives, including 2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid, exhibit significant antioxidant properties. Studies have shown that these compounds can reduce lipid peroxidation and scavenge free radicals, thereby protecting cells from oxidative stress .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against various Gram-positive and Gram-negative bacteria. The exact mechanism of action appears to involve disruption of bacterial cell wall synthesis or function .

Enzyme Inhibition

A noteworthy aspect of this compound is its ability to inhibit specific enzymes, such as neuraminidase from the influenza A virus. Compounds derived from thiazolidine-4-carboxylic acid have demonstrated moderate inhibitory activity against this enzyme, suggesting potential therapeutic applications in antiviral drug development .

Case Studies

Several studies have focused on the biological activity of thiazolidine derivatives:

- Study on Antioxidant Activity : A series of thiazolidin-4-one derivatives were tested for their ability to inhibit lipid peroxidation. Compounds with specific substitutions showed enhanced antioxidant activity with EC values indicating effective inhibition .

- Antimicrobial Research : A study reported the synthesis of thiazolidine derivatives that exhibited significant antimicrobial activity against pathogens like Vibrio cholerae. These findings highlight the potential use of these compounds in treating bacterial infections .

- Influenza Virus Inhibition : A series of thiazolidine-4-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit neuraminidase. The most potent derivative showed an IC50 value significantly lower than that of standard antiviral agents .

Comparative Analysis

| Property | 2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic Acid | Thiazolidine-4-Carboxylic Acid Derivatives |

|---|---|---|

| Antioxidant Activity | High (effective at reducing lipid peroxidation) | Varies based on substitutions |

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria | Generally effective; varies by structure |

| Enzyme Inhibition | Moderate (neuraminidase inhibition) | Varies; some show significant inhibition |

Q & A

Basic: What are the established synthetic protocols for preparing 2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid?

Answer:

A common method involves coupling Boc-protected precursors with amines via carbodiimide-mediated activation. For example, EDCI and HOBt in dichloromethane (CH2Cl2) are used to activate the carboxyl group, followed by reaction with amines and triethylamine (Et3N) for 6–15 hours. Boc deprotection is achieved using trifluoroacetic acid (TFA) in CH2Cl2 for 1–8 hours. Final purification employs silica gel column chromatography with a gradient of hexane/ethyl acetate .

Basic: How is the structural identity of 2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid confirmed post-synthesis?

Answer:

Key characterization techniques include:

- 1H NMR : Analysis of aromatic protons (δ ~7.2–8.3 ppm for naphthyl groups) and thiazolidine ring protons (δ ~3.5–5.0 ppm for C4 stereochemistry).

- Mass Spectrometry (MS) : Verification of molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the thiazolidine backbone.

- Chiral HPLC : To resolve enantiomers if racemic mixtures are formed during synthesis .

Advanced: How can enantiomeric purity be achieved for the C4 stereocenter in this compound?

Answer:

Enantioselective synthesis often employs chiral auxiliaries or catalysts. For example, using (4R)-configured starting materials or enzymatic resolution methods. Alternatively, chiral stationary phases in HPLC (e.g., amylose- or cellulose-based columns) can separate racemic mixtures. Evidence from similar thiazolidine derivatives shows that stereochemical integrity is maintained during Boc deprotection if mild TFA conditions are applied .

Advanced: How to address contradictory NMR data indicating impurities in synthesized batches?

Answer:

Contradictions may arise from residual solvents, diastereomers, or byproducts. Mitigation strategies include:

- Extended Purification : Use preparative HPLC with a C18 column and acetonitrile/water mobile phase.

- 2D NMR (COSY, HSQC) : To distinguish overlapping proton signals (e.g., naphthyl vs. thiazolidine protons).

- Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and S to rule out persistent impurities .

Advanced: What structural modifications to the naphthyl group enhance bioactivity?

Answer:

Structure-activity relationship (SAR) studies on analogous compounds suggest:

- Electron-Withdrawing Substituents : Fluorination at the 4-position of the phenyl ring (e.g., 4-fluorophenyl derivatives) improves metabolic stability.

- Bulkier Aromatic Groups : Replacing naphthyl with anthracenyl increases hydrophobic interactions in target binding pockets.

- Positional Isomerism : 2-Naphthyl analogs may exhibit altered solubility and binding kinetics compared to 1-naphthyl derivatives .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

Key optimizations include:

- Solvent Selection : Replace CH2Cl2 with THF or DMF to improve solubility of aromatic intermediates.

- Catalyst Loading : Increase EDCI/HOBt molar ratios to 1.5:1 for faster activation.

- Temperature Control : Conduct coupling reactions at 0°C to minimize racemization at the C4 center .

Advanced: What analytical methods detect degradation products under physiological conditions?

Answer:

- LC-MS/MS : Monitor hydrolytic cleavage of the thiazolidine ring in simulated gastric fluid (pH 1.2–3.0).

- Circular Dichroism (CD) : Track conformational changes in the C4 stereocenter during accelerated stability studies (40°C/75% RH).

- X-ray Crystallography : Resolve degradation-induced structural alterations in crystalline forms .

Advanced: How does the compound interact with biological targets (e.g., enzymes or receptors)?

Answer:

Mechanistic studies involve:

- Molecular Docking : Using software like AutoDock Vina to predict binding to cysteine proteases or GPCRs.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.

- Kinetic Assays : Measure inhibition constants (Ki) against target enzymes (e.g., collagenase or thrombin) .

Advanced: What strategies mitigate toxicity concerns during in vivo studies?

Answer:

- Metabolite Profiling : Identify hepatotoxic metabolites via liver microsome assays.

- Prodrug Design : Introduce ester or amide prodrug moieties to reduce renal clearance.

- Capsule Formulation : Use enteric coatings to prevent gastric degradation and improve bioavailability .

Advanced: How to resolve discrepancies in bioactivity data across different research groups?

Answer:

Discrepancies may stem from variations in assay conditions. Standardization steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.